REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:27])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][NH:13][C:14]([C:16]2[O:17][C:18]3[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=3[C:20]=2[CH2:21]Br)=[O:15])=[CH:6][CH:5]=1.[CH3:28][NH:29][CH3:30].O1CCCC1>ClC1C=CC=CC=1.ClCCl>[CH3:1][O:2][C:3](=[O:27])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][NH:13][C:14]([C:16]2[O:17][C:18]3[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=3[C:20]=2[CH2:21][N:29]([CH3:30])[CH3:28])=[O:15])=[CH:6][CH:5]=1
|
Name
|
4-{2-[(3-bromomethylbenzofuran-2-carbonyl)amino]ethoxy}-benzoic acid methyl ester
|
Quantity
|
0.34 mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)OCCNC(=O)C=1OC2=C(C1CBr)C=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
510 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 5% potassium carbonate and water
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled at atmospheric pressure until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 100° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ˜50° C.
|
Type
|
ADDITION
|
Details
|
acetonitrile (400 ml) and ethyl Acetate (400 ml) were added to the pot
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)OCCNC(=O)C=1OC2=C(C1CN(C)C)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |